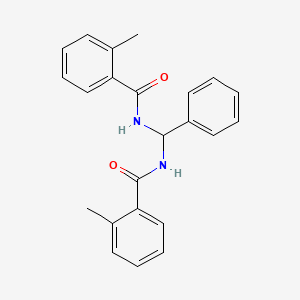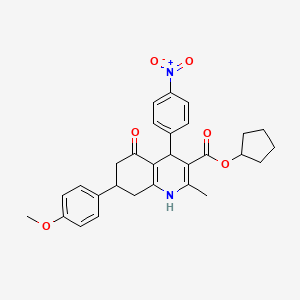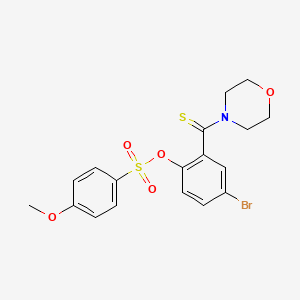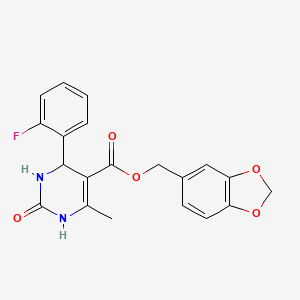![molecular formula C19H18N2O4 B5211405 8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)
8-[4-(4-nitrophenoxy)butoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(4-nitrophenoxy)butoxy]quinoline, also known as NPQ, is a chemical compound that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of biological processes.
作用機序
The mechanism of action of 8-[4-(4-nitrophenoxy)butoxy]quinoline involves the formation of a complex with metal ions. This complex can then interact with biological molecules such as proteins and nucleic acids, leading to various biochemical and physiological effects. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
8-[4-(4-nitrophenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects. It can act as an inhibitor of enzymes such as acetylcholinesterase and tyrosinase. It can also induce the production of cytokines and chemokines, leading to an immune response. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline has been shown to have antioxidant properties, protecting cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using 8-[4-(4-nitrophenoxy)butoxy]quinoline in lab experiments is its high selectivity for metal ions. This makes it a valuable tool for the detection of metal ions in biological samples. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline has a high quantum yield, making it a sensitive fluorescent probe. However, one limitation of using 8-[4-(4-nitrophenoxy)butoxy]quinoline is its potential toxicity, which can affect the results of experiments.
将来の方向性
There are several future directions for the use of 8-[4-(4-nitrophenoxy)butoxy]quinoline in scientific research. One potential application is in the development of new antimicrobial agents. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline can be used as a photosensitizer in the treatment of cancer, with potential applications in photodynamic therapy. Additionally, 8-[4-(4-nitrophenoxy)butoxy]quinoline can be used as a tool for the detection of metal ions in environmental and biomedical samples.
Conclusion:
In conclusion, 8-[4-(4-nitrophenoxy)butoxy]quinoline is a valuable chemical compound that has been widely used in scientific research. Its high selectivity for metal ions, sensitivity as a fluorescent probe, and various biochemical and physiological effects make it a valuable tool for the study of biological processes. However, its potential toxicity should be taken into consideration when designing lab experiments. There are several future directions for the use of 8-[4-(4-nitrophenoxy)butoxy]quinoline in scientific research, including the development of new antimicrobial agents and applications in photodynamic therapy.
合成法
The synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline involves the reaction of 8-hydroxyquinoline with 4-nitrophenoxybutyl bromide in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified through column chromatography to obtain pure 8-[4-(4-nitrophenoxy)butoxy]quinoline.
科学的研究の応用
8-[4-(4-nitrophenoxy)butoxy]quinoline has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a photosensitizer in the treatment of cancer. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
8-[4-(4-nitrophenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-21(23)16-8-10-17(11-9-16)24-13-1-2-14-25-18-7-3-5-15-6-4-12-20-19(15)18/h3-12H,1-2,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHAPEJOLGQGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5211323.png)
![2-(1-chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5211325.png)
![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5211332.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5211338.png)
![1-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]-1-propanol](/img/structure/B5211346.png)

![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5211362.png)
![2-{2-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]phenoxy}ethanol](/img/structure/B5211367.png)


![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5211397.png)
![4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211424.png)
![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)
